

FAK-IN-16 Kinase Specificity Profile: A Comparative Analysis

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Compound of Interest		
Compound Name:	FAK-IN-16	
Cat. No.:	B12381006	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase specificity of **FAK-IN-16**, a potent Focal Adhesion Kinase (FAK) inhibitor, against other kinases. Understanding the selectivity of a kinase inhibitor is crucial for predicting its on-target efficacy and potential off-target effects, which is a critical aspect of drug development and pre-clinical research. Due to the limited publicly available kinome scan data for **FAK-IN-16**, this guide will leverage data from the well-characterized FAK inhibitor VS-4718 as a primary example for quantitative comparison. Qualitative selectivity data for other common FAK inhibitors is also presented to provide a broader context.

Introduction to FAK and Its Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell adhesion, migration, proliferation, and survival.[1] Overexpression and hyperactivity of FAK are implicated in the progression and metastasis of various cancers, making it an attractive therapeutic target.[2][3] FAK inhibitors are small molecules designed to block the kinase activity of FAK, thereby disrupting these pathological processes. **FAK-IN-16** is an orally active and selective FAK inhibitor with a reported IC50 of 1.2 pM.[4]

Kinase Specificity Profiling



The specificity of a kinase inhibitor is its ability to selectively bind to and inhibit its intended target kinase over other kinases in the human kinome. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile. Kinase specificity is often evaluated using large-scale screening assays, such as KINOMEscan, which measures the binding affinity of a compound against a large panel of kinases.

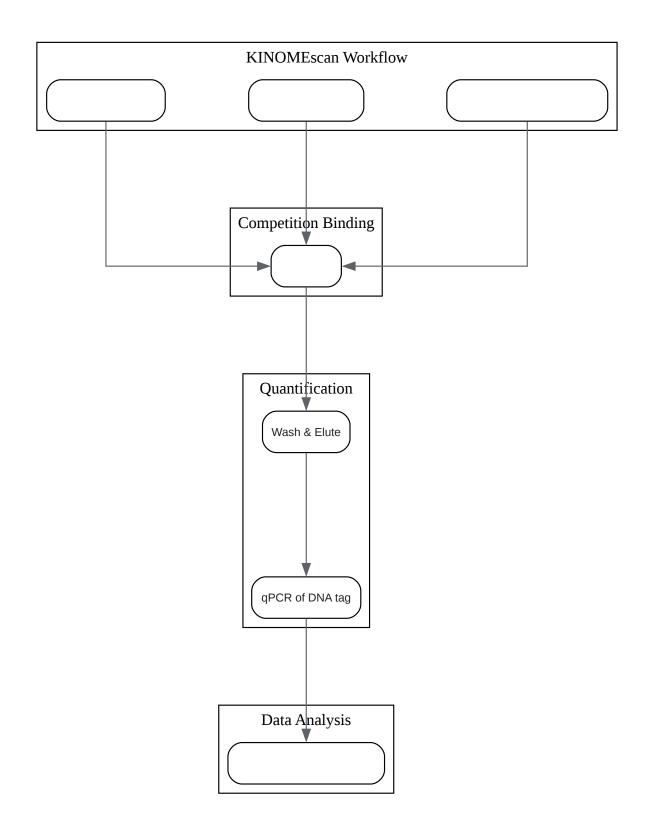
Experimental Protocols: KINOMEscan Assay

The KINOMEscan[™] platform is a competition binding assay used to quantify the interactions between a test compound and a large panel of kinases. The general workflow is as follows:

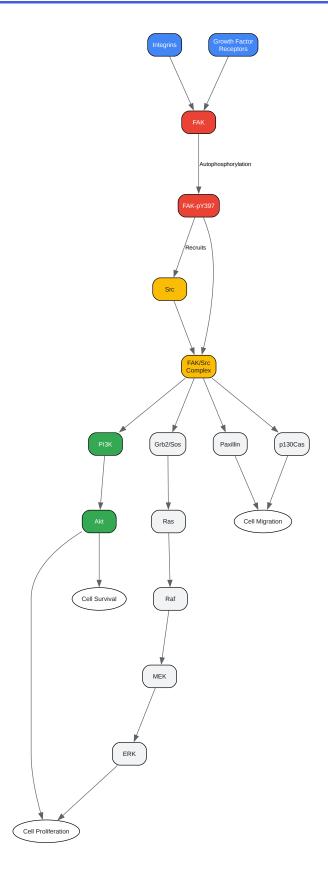
- Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
- Components: The three main components are the DNA-tagged kinase, the immobilized ligand, and the test compound.
- Procedure: The components are combined, allowing the test compound to compete with the immobilized ligand for binding to the kinase.
- Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
- Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound compared to a control (e.g., DMSO). This can be used to calculate binding affinity (Kd) or percentage inhibition at a given concentration.

Below is a simplified workflow diagram of the KINOMEscan assay.









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